molecular formula C7H8BrNS B8618600 3-Bromo-5-(ethylthio)pyridine CAS No. 216689-94-0

3-Bromo-5-(ethylthio)pyridine

Cat. No.: B8618600
CAS No.: 216689-94-0
M. Wt: 218.12 g/mol
InChI Key: HODXCZMEWFTQKP-UHFFFAOYSA-N
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Description

3-Bromo-5-(ethylthio)pyridine is a brominated pyridine derivative featuring an ethylthio (-S-CH₂CH₃) substituent at the 5-position.

Properties

CAS No.

216689-94-0

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

3-bromo-5-ethylsulfanylpyridine

InChI

InChI=1S/C7H8BrNS/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3

InChI Key

HODXCZMEWFTQKP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Dependent Structural and Electronic Properties

Bromopyridines with diverse 5-position substituents exhibit variations in electronic properties, solubility, and reactivity. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Applications/Properties References
3-Bromo-5-methoxypyridine Methoxy (-OCH₃) C₆H₆BrNO 188.02 Pharmaceutical intermediates, organic synthesis
3-Bromo-5-ethoxypyridine Ethoxy (-OCH₂CH₃) C₇H₈BrNO 202.05 Fine chemicals, ligand synthesis
3-Bromo-5-(ethylthio)pyridine Ethylthio (-S-CH₂CH₃) C₇H₈BrNS 218.11* Potential cross-coupling precursor
3-Bromo-5-hydroxypyridine Hydroxy (-OH) C₅H₄BrNO 174.00 Synthesis of nitroxide radicals
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy C₁₁H₇BrFNO 296.09 Electrophilic substitution reactions

Notes:

  • *Calculated molecular weight for this compound based on formula C₇H₈BrNS.
  • Methoxy and ethoxy derivatives are widely used in drug synthesis due to their electron-donating effects, while ethylthio groups may improve lipophilicity and metal-binding capacity .

Research Findings and Key Differences

Electronic Effects

  • Methoxy vs. Ethylthio : Methoxy groups enhance electron density at the pyridine ring, facilitating electrophilic substitutions, whereas ethylthio groups may stabilize radicals or coordinate metals via sulfur .
  • Biological Activity: Fluorophenoxy and isothiazolo derivatives show higher antimicrobial activity compared to methoxy/ethoxy analogs, likely due to increased bioavailability .

Thermal and Solubility Profiles

  • Boiling Points : 3-Bromo-5-(dimethoxymethyl)pyridine has a boiling point of 249.6°C, while ethoxy derivatives (e.g., 3-Bromo-5-ethoxypyridine) are more volatile due to smaller substituents .
  • Solubility : Hydroxy and sulfonyl derivatives exhibit higher water solubility, whereas ethylthio analogs are more lipophilic .

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